Cas no 59-01-8 (Kanamycin A)

Kanamycin A structure
Kanamycin A structure
Product name:Kanamycin A
CAS No:59-01-8
MF:C18H36N4O11
MW:484.50
MDL:MFCD00070289
CID:93257
PubChem ID:6032

Kanamycin A Chemical and Physical Properties

Names and Identifiers

    • kanamycin
    • KANAMYCIN A
    • KANAMYCIN BASE
    • 4))-2-deoxy-y-alpha-d-glucopyranosyl-(
    • 4,6-diamino-2-hydroxy-1,3-cyclohexane3,6’diamino-3,6'-dideoxydi-alpha-d-gluc
    • 4,6-diamino-2-hydroxy-1,3-cyclohexane3,6’diamino-3,6’-dideoxydi-alpha-d-glucos
    • d-deoxydi
    • Kanamycin Monosulfate
    • KANAMYCIN BASE ENTERPRISE STANDARD
    • d-xydi
    • gentamicin A
    • kanamicina
    • kanamycin from Streptomyces kanamyceticus
    • KanamycinMonosulfateA
    • Kannamycin Monosulfate
    • 4,6-diamino-2-hydroxy-1,3-cyclohexane 3,6'diamino-3,6'-dideoxydi-alpha-d-glucos
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-alpha-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine
    • 4,6-Diamino-2-hydroxy-1,3-cyclohexane 3,6'-diamino-3,6'-dideoxydi-alpha-D-glucoside
    • Kanacin
    • KANAMYCIN A [WHO-IP]
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1,4))-2-deoxy-
    • (1S,2R,3R,4S,6R)-4,6-diamino-3-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside
    • Kanamycins
    • KANAMYCIN A [HSDB]
    • (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
    • Kanamycin sulfate, Antibiotic for Culture Media Use Only
    • Kanamycin A Deuterated
    • AS-14003
    • 8063-07-8
    • UNII-RUC37XUP2P
    • A07AA08
    • EINECS 200-411-7
    • DTXSID2041171
    • 4,6-diamino-2-hydroxy-1,3-cyclohexylene 3,6'-diamino-3,6'-dideoxydi-D-glucopyranoside
    • BSPBio_000607
    • D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXY-
    • EN300-19735925
    • S01AA24
    • Kanamycin Complex
    • (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-((1R,2R,3S,4R,6S)-4,6-diamino-3-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-2-hydroxycyclohexyloxy)tetrahydro-2H-pyran-3,4,5-triol
    • NCGC00179506-01
    • BPBio1_000669
    • KM (the Antibiotic)
    • Kantrex (1:1 sulfate)
    • 4,6-Diamino-2-hydroxy-1,3-cyclohexane 3,6'diamino-3,6'-dideoxydi-alpha-D-glucoside
    • IDI1_000024
    • SBUJHOSQTJFQJX-NOAMYHISSA-N
    • Kanamycinum
    • KAN
    • KanamycinA
    • Prestwick3_000394
    • SMP2_000007
    • DivK1c_000024
    • 59-01-8
    • J01GB04
    • Kanamycinum [INN-Latin]
    • (1S,2R,3R,4S,6R)-4,6-diamino-3-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-2-hydroxycyclohexyl 3-amino-3-deoxy-alpha-D-glucopyranoside
    • DTXCID503184
    • CHEBI:6104
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • Kanamycin A monosulfate
    • AKOS025293505
    • Klebcil (1:1 sulfate)
    • Kanamycine
    • Kanamycin,(S)
    • HY-16566
    • Kanamycinum (Latin)
    • UNII-EQK9Q303C5
    • KANAMYCIN A [MI]
    • Q27094615
    • Glucopyranoside, 4,6-diamino-2-hydroxy-1,3-cyclohexylene 3,6'-diamino-3,6'-dideoxydi-, D-
    • Kanamycin [INN:BAN]
    • RUC37XUP2P
    • NS00098990
    • EINECS 232-512-7
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-2-deoxy-
    • BRN 0061647
    • CHEBI:17630
    • D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-
    • SCHEMBL2735
    • O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-2-deoxy-D-streptamine
    • Liposomal Kanamycin
    • 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
    • K-0250
    • HSDB 3107
    • ANTIBIOTIC COMPLEX FROM STREPTOMYCES KANAMYCETICUS CONTAINING KANAMYCIN A (MAJOR), KANAMYCIN B AND KANAMYCIN C
    • CS-0006792
    • Kanamycine [INN-French]
    • GTPL12132
    • AB00513827
    • Kanamicina [Italian]
    • KBio1_000024
    • BRD-K08327065-065-01-9
    • BDBM50031282
    • (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]tetrahydropyran-3,4,5-triol
    • DB01172
    • NINDS_000024
    • (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-3-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}oxane-3,4,5-triol
    • O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-2-deoxy-D-streptamine
    • EQK9Q303C5
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-2-deoxy-
    • NCGC00179506-05
    • CHEMBL1384
    • C01822
    • DTXSID3023184
    • BRD-K08327065-065-04-3
    • 1174286-24-8
    • Kanamycin A
    • MDL: MFCD00070289
    • Inchi: 1S\/C18H36N4O11\/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17\/h4-18,23-29H,1-3,19-22H2\/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-\/m1\/s1
    • InChI Key: SBUJHOSQTJFQJX-MMBTZOPTSA-N
    • SMILES: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@@H](CN)O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)N)O)N

Computed Properties

  • Exact Mass: 484.238058g/mol
  • Surface Charge: 0
  • XLogP3: -6.9
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 15
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 484.238058g/mol
  • Monoisotopic Mass: 484.238058g/mol
  • Topological Polar Surface Area: 283Ų
  • Heavy Atom Count: 33
  • Complexity: 638
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Stability Shelf Life: Kanamycin sulfate is stable for 24 hours at room temperature in most iv infusion fluids including 0.9% sodium chloride or 5% dextrose injection.
  • Temperature: When heated to decomposition it emits toxic fumes of nitroxides.
  • Dissociation Constants: pKa = 7.2
  • Density: 1.62±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 581.13°C (rough estimate)
  • Flash Point: 442.3±34.3 °C
  • Refractive Index: 1.6700 (estimate)
  • Solubility: Soluble (998 g/l) (25 º C),
  • PSA: 282.61000
  • LogP: -4.49020
  • Vapor Pressure: 0.0±6.5 mmHg at 25°C
  • Specific Rotation: D24 +146° (0.1N H2SO4)

Kanamycin A Security Information

Kanamycin A Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
AK30116-250 mg
Kanamycin A
59-01-8
250MG
$3,100.00 2023-01-05
TRC
K137495-100mg
Kanamycin A
59-01-8
100mg
$ 159.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K275316-25g
Kanamycin A
59-01-8 97%
25g
¥1853.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K275316-5g
Kanamycin A
59-01-8 97%
5g
¥535.90 2023-09-02
Biosynth
AK30116-100 mg
Kanamycin A
59-01-8
100MG
$1,600.00 2023-01-05
1PlusChem
1P01E4ED-100g
KanamycinA
59-01-8
100g
$668.00 2023-12-16
1PlusChem
1P01E4ED-25g
KanamycinA
59-01-8
25g
$227.00 2023-12-16
Enamine
EN300-19735925-2.5g
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-3-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}oxane-3,4,5-triol
59-01-8
2.5g
$27.0 2023-09-16
1PlusChem
1P01E4ED-5g
KanamycinA
59-01-8
5g
$92.00 2023-12-16
Aaron
AR01E4MP-5g
KanamycinA
59-01-8 97%
5g
$81.00 2025-02-10

Additional information on Kanamycin A

Introduction to Kanamycin A (CAS No. 59-01-8)

Kanamycin A, a significant compound with the chemical identifier CAS No. 59-01-8, is a cornerstone in the field of antibiotics and has been extensively studied for its pharmacological properties. This natural product, derived from the bacterium Streptomyces kanamyceticus, has garnered considerable attention due to its broad-spectrum antimicrobial activity. The molecular structure of Kanamycin A consists of a complex glycoside, featuring multiple sugar units and an aminoglycoside core, which contributes to its potent effects against various Gram-negative bacteria.

The Kanamycin A molecule exhibits a unique mechanism of action by interfering with bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of the genetic code and ultimately leading to the production of non-functional proteins. This mechanism has made Kanamycin A a valuable tool in both clinical settings and research laboratories. Its effectiveness against resistant bacterial strains has been a subject of ongoing investigation, particularly in light of the growing global concern over antibiotic resistance.

Recent advancements in synthetic chemistry have enabled the development of semi-synthetic derivatives of Kanamycin A, which aim to enhance its efficacy while reducing side effects. These derivatives, such as Amikacin and Gentamicin, have been instrumental in treating severe infections caused by multidrug-resistant bacteria. The study of these derivatives has provided insights into the structural modifications that can improve pharmacokinetic properties without compromising therapeutic benefits.

In the realm of academic research, Kanamycin A continues to be a focal point for understanding bacterial resistance mechanisms. Studies have demonstrated that certain bacterial species can develop resistance through enzymatic modification or efflux pumps that expel the antibiotic from the cell. Understanding these pathways has paved the way for novel strategies to overcome resistance, including combination therapies that involve Kanamycin A with other agents.

The application of high-throughput screening technologies has further accelerated the discovery of new antibiotics derived from natural products like Kanamycin A. These technologies allow researchers to rapidly test thousands of compounds for their antimicrobial properties, significantly reducing the time required to identify potential candidates for further development. The integration of computational methods, such as molecular docking and structure-based drug design, has enhanced the precision of these screenings, leading to more targeted and effective antibiotic development.

Moreover, Kanamycin A has found utility in molecular biology research as a selective agent in genetic engineering experiments. Its ability to kill bacteria that have not been transformed with desired genetic material makes it an invaluable tool for ensuring the purity of transformed cell populations. This application underscores its versatility beyond clinical use, highlighting its importance in both therapeutic and scientific contexts.

The environmental impact of antibiotics like Kanamycin A is another area of growing interest. Research has explored the persistence and degradation rates of these compounds in various ecosystems, emphasizing the need for sustainable practices in antibiotic production and disposal. Efforts are underway to develop environmentally friendly methods for synthesizing antibiotics, including biocatalytic processes that minimize waste and energy consumption.

Future directions in Kanamycin A research include exploring its potential in combination therapies with other antimicrobial agents or even antiviral drugs. The synergistic effects observed in such combinations could lead to more robust treatments against infectious diseases. Additionally, investigating the compound's role in modulating immune responses may open new avenues for treating inflammatory conditions and autoimmune diseases.

In conclusion, Kanamycin A (CAS No. 59-01-8) remains a vital compound in modern medicine and research due to its potent antimicrobial properties and diverse applications. Ongoing studies continue to uncover new aspects of its mechanism of action, resistance profiles, and potential therapeutic uses. As the global landscape of infectious diseases evolves, compounds like Kanamycin A will play an increasingly critical role in addressing emerging challenges and improving patient outcomes.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.